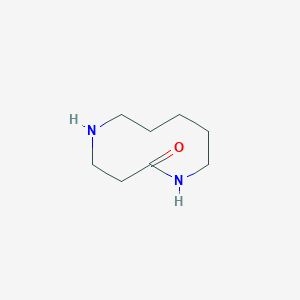

1,5-Diazacyclodecane-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes its occurrence, whether it’s naturally occurring or synthetically produced .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions under which the reaction occurs (like temperature, pressure), and the yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reagents and conditions necessary for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like titration, spectroscopy, and chromatography can be used .Applications De Recherche Scientifique

1. Acid-Base Properties and Solvation Studies have explored the acid-base properties of related compounds like 1-thia-4,7-diazacyclononane and 1-thia-4,8-diazacyclodecane. These studies, conducted through methods like pH potentiometry, reveal insights into the solvation by water in protonation steps and internal hydrogen bonding in such compounds (Wambeke et al., 1992).

2. Blood-Brain Barrier Penetration Research involving Tc-99m-labeled neutral 1,2-dithia-5,8-diazacyclodecane chelates demonstrated their ability to cross the blood-brain barrier, indicating potential applications in brain imaging and neurological studies (Kung et al., 1984).

3. Metal Ion Complexation The complexation of metal ions with macrocyclic compounds like 1-thia-4,7-diazacyclononane and 1-thia-4,8-diazacyclodecane has been a subject of study, highlighting their potential in coordination chemistry and metal ion detection (Wambeke et al., 1992).

4. Designing Stronger Bases C2-chiral diamines based on 1,6-diazacyclodecane have been identified for their high basicity and nonnucleophilic nature, paving the way for applications in organic synthesis and as proton sponges (Alder, 2005).

5. Enantioselective Catalysis Chiral 1,5-diaza-cis-decalins have been used as ligands in enantioselective oxidative biaryl coupling reactions, indicating their use in stereoselective synthesis (Li et al., 2001).

6. Green Chemistry Applications Unique approaches for the synthesis of novel 1,5-benzodiazepines demonstrate the potential of these compounds in sustainable chemistry and pharmaceutical development (Wu & Wang, 2020).

7. Inhibiting Amyloid Fibrillization 1,5-Diazacyclooctanes, as metabolites derived from polyamines, have shown potential in inhibiting amyloid-beta peptide fibrillization, suggesting their role in neurodegenerative disease research (Tsutsui et al., 2016).

8. Mercury Detection Diazacyclooctane derivatives have been used in designing systems for the specific detection of mercury ions, highlighting their application in environmental monitoring and toxicity studies (Mahato et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,5-diazecan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

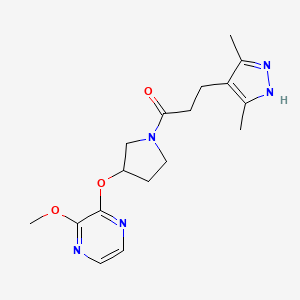

InChI=1S/C8H16N2O/c11-8-4-7-9-5-2-1-3-6-10-8/h9H,1-7H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZICGOVGFZMGGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCCC(=O)NCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Diazecan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

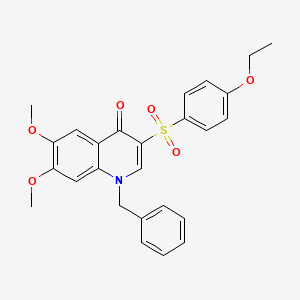

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2410260.png)

![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2410266.png)

![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)

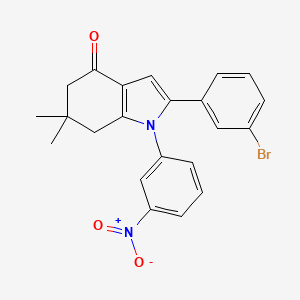

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)

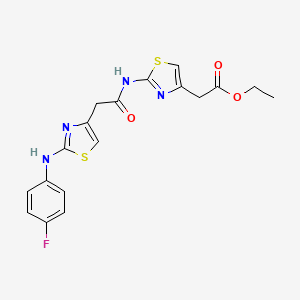

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)